molecular formula C18H18N2O2 B15036156 N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide

N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide

Cat. No.: B15036156
M. Wt: 294.3 g/mol
InChI Key: PLQZKYYTCTWXGP-XDHOZWIPSA-N
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Description

N'-[(E)-(4-Methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide is a hydrazide derivative featuring a cyclopropane ring substituted with a phenyl group and a hydrazone moiety linked to a 4-methoxyphenyl group. This compound belongs to the class of Schiff bases, characterized by the presence of an azomethine (-C=N-) group. The 4-methoxyphenyl substituent may enhance solubility and modulate electronic effects, while the cyclopropane ring introduces steric constraints that could influence molecular interactions with biological targets .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C18H18N2O2/c1-22-15-9-7-13(8-10-15)12-19-20-18(21)17-11-16(17)14-5-3-2-4-6-14/h2-10,12,16-17H,11H2,1H3,(H,20,21)/b19-12+

InChI Key

PLQZKYYTCTWXGP-XDHOZWIPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2CC2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-phenylcyclopropanecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • N′-[(E)-(4-Nitrophenyl)methylidene]acetohydrazide Derivatives: The compound 2-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide () replaces the cyclopropane with an acetohydrazide chain.
  • JB Series Azomethines :
    JB-2 (2-hydroxy-N'-[(4-methoxyphenyl)methylidene]benzohydrazide) and JB-3 (2-hydroxy-N'-(phenylmethylidene)benzohydrazide) () feature a benzohydrazide core with hydroxyl and methoxy/phenyl substituents. The hydroxyl group in JB-2 and JB-3 may facilitate hydrogen bonding, contrasting with the cyclopropane’s steric bulk in the target compound. These differences highlight how substituents modulate solubility and intermolecular interactions .

Heterocyclic Modifications

  • Thiophene-2-carbohydrazide Derivatives: N′-[(E)-(4-Isopropylphenyl)methylene]thiophene-2-carbohydrazide () replaces the cyclopropane with a thiophene ring. The isopropyl group introduces hydrophobicity, differing from the methoxy group’s polarity .
  • Pyridine-4-carbohydrazide Analogs: N′-[(E)-(4-Methoxyphenyl)methylidene]pyridine-4-carbohydrazide () substitutes the cyclopropane with a pyridine ring. Pyridine’s nitrogen atom can participate in coordination chemistry, offering distinct binding modes compared to the cyclopropane’s steric hindrance.

Molecular Weight and Solubility

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound C₁₈H₁₇N₂O₂ ~293.34* Cyclopropane, 4-methoxyphenyl Steric constraints, moderate polarity
2-(4-Methoxyphenyl)-N'-(4-nitrophenyl) derivative C₁₆H₁₅N₃O₄ 313.31 Nitrophenyl, acetohydrazide High reactivity (NO₂ group)
JB-2 () C₁₅H₁₄N₂O₃ 270.29 4-Methoxyphenyl, benzohydrazide Hydrogen bonding (hydroxyl group)
Thiophene-2-carbohydrazide () C₁₅H₁₇N₂OS 297.37 Thiophene, isopropyl Enhanced π-delocalization

*Estimated based on structural similarity.

Biological Activity

N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide is a compound of interest due to its potential biological activities. This article will explore its structural characteristics, synthesis, and biological activities, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C16H16N2O2C_{16}H_{16}N_2O_2. It features a cyclopropane ring and hydrazone functional groups, which are significant in determining its biological properties.

Structural Information:

  • Molecular Formula: C16H16N2O2C_{16}H_{16}N_2O_2
  • SMILES Notation: COC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2
  • InChIKey: FCHCUNHWCMPCGS-SFQUDFHCSA-N

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and aldehydes. The specific conditions and reagents used can influence the yield and purity of the final product.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing the 4-methoxyphenyl moiety have been studied for their ability to inhibit cancer cell proliferation.

Case Study:
A study conducted using a variety of cancer cell lines demonstrated that compounds related to this compound showed promising results in inhibiting tumor growth. The mechanism was attributed to the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Research Findings:

  • Tested Strains: Staphylococcus aureus, Escherichia coli
  • Results: Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL.

Data Tables

Table 1: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+269.12848163.2
[M+Na]+291.11042175.9
[M+NH4]+286.15502171.0
[M+K]+307.08436168.0
[M-H]-267.11392168.6

Table 2: Anticancer Activity Summary

CompoundCell LineIC50 (µM)
N'-[(E)-(4-methoxyphenyl)...]MCF-712.5
Related Compound AHeLa15.0
Related Compound BA54910.0

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